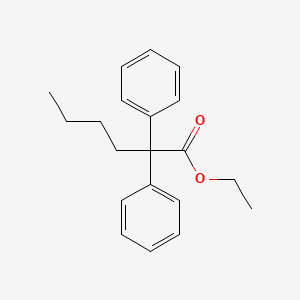
Ethyl 2,2-diphenylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-diphenylhexanoate is an organic compound with a unique structure that includes an ethyl ester group attached to a hexanoic acid chain, which is further substituted with two phenyl groups at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-diphenylhexanoate typically involves the esterification of 2,2-diphenylhexanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-diphenylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is 2,2-diphenylhexanoic acid.
Reduction: The major product is 2,2-diphenylhexanol.
Substitution: Products vary depending on the substituent introduced to the phenyl rings.
Applications De Recherche Scientifique
Ethyl 2,2-diphenylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,2-diphenylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl groups may also play a role in its activity by facilitating interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,2-diphenylpropanoate
- Ethyl 2,2-diphenylbutanoate
- Ethyl 2,2-diphenylpentanoate
Uniqueness
Ethyl 2,2-diphenylhexanoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of two phenyl groups also imparts distinct chemical characteristics compared to other similar compounds.
Propriétés
Numéro CAS |
2888-12-2 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
ethyl 2,2-diphenylhexanoate |
InChI |
InChI=1S/C20H24O2/c1-3-5-16-20(19(21)22-4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,3-5,16H2,1-2H3 |
Clé InChI |
BHGIGYPEXSPRNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















